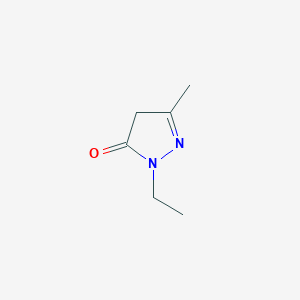

1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

2-ethyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-8-6(9)4-5(2)7-8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKWKEPROQIWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349895 | |

| Record name | ST001145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19364-68-2 | |

| Record name | ST001145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example Synthesis of 3-methyl-1H-pyrazol-5(4H)-one (Related Compound)

- Reactants: Ethyl acetoacetate and hydrazine hydrate.

- Solvent: Ethanol.

- Conditions: Reflux.

- Yield: Approximately 89%.

- Characterization: Melting point 222-225 °C; IR and NMR confirm the pyrazolone structure.

This reaction forms the foundational pyrazolone ring system upon which further substitutions, such as ethylation at N-1, can be performed.

Preparation of this compound

Stepwise Synthetic Method

-

- Ethyl acetoacetate (providing the 3-methyl substituent).

- Hydrazine hydrate (for ring formation).

- Ethylation agent (such as ethyl iodide or ethyl bromide) for N-1 substitution.

-

- Condensation of ethyl acetoacetate with hydrazine hydrate under reflux in ethanol forms 3-methyl-1H-pyrazol-5(4H)-one.

- This intermediate contains a free N-H group at N-1.

-

- The pyrazolone intermediate is subjected to an alkylation reaction with an ethyl halide under basic conditions (e.g., potassium carbonate or sodium hydride in DMF or acetone).

- This step selectively introduces the ethyl group at the N-1 position, yielding this compound.

-

- The crude product is purified by recrystallization from ethanol or by column chromatography depending on the scale and purity requirements.

Reaction Conditions Summary Table

Alternative Preparation Routes and Modifications

Use of Catalytic Bases

- Piperidine or other secondary amines can catalyze condensation reactions with aldehydes to form substituted pyrazolones.

- This method is useful for synthesizing arylidene derivatives but can be adapted for alkyl substitutions.

Industrial and Patent-Related Synthesis Insights

- While specific patents focus on substituted pyrazolyl piperazines or phenyl-substituted pyrazolones, the cyclization of β-ketoesters with hydrazines remains the core synthetic step.

- Industrial processes emphasize avoiding toxic solvents such as pyridine and optimizing reaction conditions for scalability.

- Workup procedures often include aqueous washes with sodium bicarbonate and sodium chloride solutions, controlled temperature crystallizations, and drying steps to ensure high purity and yield.

Summary of Key Preparation Method Features

| Feature | Description |

|---|---|

| Core Reaction | Condensation of ethyl acetoacetate with hydrazine hydrate |

| N-Substitution | Alkylation of pyrazolone nitrogen with ethyl halide under basic conditions |

| Solvents Used | Ethanol for cyclization; DMF or acetone for alkylation |

| Catalysts/Base | Piperidine (catalytic), potassium carbonate or sodium hydride (for alkylation) |

| Temperature Range | Reflux for cyclization (~78 °C); 50-80 °C for alkylation |

| Purification | Recrystallization from ethanol or chromatographic methods |

| Yield Range | 70-90% depending on step and conditions |

| Industrial Considerations | Avoidance of toxic solvents; controlled crystallization and drying; aqueous workup procedures |

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can yield dihydropyrazolone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides and aryl halides are employed under basic conditions.

Major Products

Oxidation: Yields oxidized pyrazolone derivatives.

Reduction: Produces dihydropyrazolone derivatives.

Substitution: Results in substituted pyrazolone compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1-Ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one exhibits significant biological activities that make it a valuable scaffold in drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer therapy. For instance, derivatives of pyrazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study reported that certain pyrazole derivatives demonstrated promising cytotoxicity against human lung cancer cells (A549), with some compounds inducing apoptosis effectively .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that pyrazole derivatives exhibit activity against a range of bacterial strains, including E. coli and S. aureus. One study synthesized a series of 1,5-diaryl pyrazoles and tested them against these pathogens, finding notable antibacterial activity .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Activity Type | Target Organisms/Cells | Notable Compounds | Reference |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | Compound 4b | |

| Antimicrobial | E. coli, S. aureus | Compound 11 | |

| Cytotoxicity | Cancer cell lines | Various derivatives |

Agricultural Applications

The compound's derivatives are also being explored for use in agriculture as potential pesticides or herbicides. The structure of pyrazole allows for modifications that enhance biological activity against pests.

Insecticidal Activity

Research has shown that certain pyrazole derivatives can effectively control agricultural pests. A study reported the synthesis of novel pyrazole compounds which exhibited insecticidal properties against specific pest species .

Materials Science Applications

In materials science, this compound is being explored for its potential use in the development of advanced materials.

Polymer Chemistry

The compound can act as a building block in polymer synthesis. It has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that incorporating pyrazole-based compounds into polymers can improve their performance characteristics .

Table 2: Applications in Materials Science

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: It may influence signaling pathways related to inflammation, pain, and microbial growth.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazolone Derivatives

Structural Modifications and Substituent Effects

Pyrazolone derivatives are distinguished by substituents on the ring, which critically influence their chemical, physical, and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolone Derivatives

Key Research Findings

Electronic and Steric Effects

- Halogenated Derivatives : The introduction of electron-withdrawing groups (e.g., Cl in 1-(3-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one) enhances electrophilicity, making these compounds suitable for nucleophilic substitution reactions. The chlorophenyl derivative (236.70 g/mol) is heavier and less soluble in polar solvents compared to the target compound .

- Aromatic vs. Alkyl Substituents : Fluorophenyl derivatives (e.g., 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one) exhibit improved bioavailability due to fluorine’s electronegativity and small atomic radius, which enhance membrane permeability .

Physical and Chemical Properties

- Solubility : Alkyl-substituted derivatives (e.g., target compound) are more soluble in organic solvents compared to halogenated or aromatic analogs.

- Thermal Stability : Bulkier substituents (e.g., tert-butyl) increase melting points and thermal stability, as seen in .

Biological Activity

1-Ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound belonging to the pyrazolone family, recognized for its diverse biological activities. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and pharmacological applications of this compound, supported by data tables and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features a five-membered ring structure with two nitrogen atoms, contributing to its unique reactivity and biological properties.

- CAS Number : 19364-68-2

- Molecular Formula : C6H10N2O

This compound exhibits significant biochemical interactions:

- Antioxidant Activity : It inhibits enzymes involved in oxidative stress pathways, thereby reducing oxidative damage in cells.

- Anti-inflammatory Effects : The compound modulates inflammatory gene expression, leading to decreased inflammation in various biological models .

Cellular Effects

The compound's influence on cellular processes includes:

- Gene Expression Modulation : It affects the expression of genes related to inflammation and stress responses.

- Cell Signaling Pathways : By interacting with kinases and other signaling proteins, it alters cellular metabolism and function .

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases critical for cell signaling, impacting various physiological responses.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits kinases involved in signaling pathways |

| Gene Modulation | Alters expression of inflammatory response genes |

| Antioxidant Action | Reduces oxidative stress via enzyme inhibition |

Pharmacological Applications

The compound has been explored for various therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties:

- Case Study : A study demonstrated that certain pyrazole derivatives showed significant activity against E. coli and S. aureus, with some compounds exhibiting comparable efficacy to standard antibiotics .

Anti-Cancer Potential

The compound has also been investigated for its anticancer properties:

- Case Study : A series of pyrazole derivatives were synthesized and evaluated for cytotoxicity against cancer cell lines. Notably, some derivatives exhibited IC50 values in the low micromolar range against various cancer types .

Dosage Effects in Animal Models

In animal studies, the effects of this compound vary with dosage:

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions influence yield and purity?

- Methodological Answer : Cyclocondensation of amidines with ketones under base-promoted conditions offers a transition-metal-free route for synthesizing 4,5-dihydro-1H-pyrazol-5-one derivatives. Optimizing base strength (e.g., KOH vs. NaOH) and solvent polarity can enhance regioselectivity and reduce byproducts like imidazolones . For reproducibility, reaction monitoring via TLC and purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) are critical .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and tautomeric forms?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify proton environments (e.g., diastereotopic protons in the 4,5-dihydro ring) and carbonyl resonance shifts to distinguish keto-enol tautomers .

- FTIR : Confirm the presence of C=O (1650–1750 cm⁻¹) and N–H (3100–3300 cm⁻¹) stretches .

- Mass spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns consistent with the pyrazolone scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths or tautomer stability) in structural studies?

- Methodological Answer :

- X-ray crystallography : Refine crystal structures using programs like SHELXL to validate bond lengths and angles. For example, discrepancies in dihedral angles of the pyrazolone ring may arise from dynamic disorder, requiring TWIN/BASF commands in SHELX for correction .

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data. If tautomer populations conflict, use variable-temperature NMR to probe equilibrium shifts .

Q. What strategies optimize the synthesis of derivatives for antimicrobial activity while minimizing cytotoxicity?

- Methodological Answer :

- Derivatization : Introduce substituents at the 1-ethyl or 3-methyl positions via nucleophilic substitution or cross-coupling reactions. For example, aryl hydrazine derivatives exhibit enhanced antibacterial activity against S. aureus and E. coli .

- ADME screening : Use in silico tools (e.g., SwissADME) to predict bioavailability and toxicity. Prioritize compounds with low LogP (<5) and no Pan-Assay Interference Compounds (PAINS) alerts .

Q. How do crystallographic refinement challenges (e.g., twinning or partial occupancy) impact structural analysis of pyrazolone derivatives?

- Methodological Answer :

- Twinning : For twinned crystals (common in triclinic systems), employ SHELXL’s TWIN command with HKLF 5 data. Refine BASF parameters to partition twin fractions .

- Disorder modeling : Use PART commands to assign partial occupancies to overlapping atoms (e.g., ethyl groups in the 1-position) . Validate refinement with R1/wR2 convergence below 0.05/0.15 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.